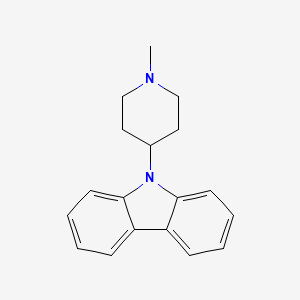

Carbazole, 9-(1-methyl-4-piperidyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbazole, 9-(1-methyl-4-piperidyl)- is a useful research compound. Its molecular formula is C18H20N2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Carbazole, 9-(1-methyl-4-piperidyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbazole, 9-(1-methyl-4-piperidyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Carbazole derivatives, including 9-(1-methyl-4-piperidyl)-, exhibit a wide range of biological activities:

- Antimicrobial Properties : Research indicates significant antibacterial and antifungal properties. Compounds such as 9-(1-methyl-4-piperidyl)- have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .

- Anticancer Effects : Studies have demonstrated that carbazole derivatives possess anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer types, including breast and brain cancers .

- Neuroprotective Activity : The presence of the piperidine moiety enhances the neuroprotective effects of the compound, making it a candidate for treating neurological disorders .

Case Study 1: Antimicrobial Activity Assessment

A series of N-substituted carbazoles were synthesized and evaluated for antimicrobial activity. Compounds exhibited zones of inhibition ranging from 12.6 to 26.08 mm against bacterial strains at concentrations of 50 µg/mL. Notably, compounds with piperidine substitutions showed enhanced efficacy compared to their non-substituted counterparts .

Case Study 2: Anticancer Activity

Research on a specific derivative demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 3: Neuroprotective Effects

A study highlighted the neuroprotective potential of 9-(1-methyl-4-piperidyl)- in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro .

Comparative Analysis of Carbazole Derivatives

The following table summarizes various carbazole derivatives and their unique properties:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Carbazole | Base structure | Moderate antimicrobial activity | Fundamental structure |

| 9-Methylcarbazole | Methyl group at position 9 | Enhanced anticancer activity | Increased lipophilicity |

| N-Methylcarbazole | Methyl substitution on nitrogen | Neuroprotective effects | Potential for CNS interaction |

| 3-Aminocarbazole | Amino group at position 3 | Antimicrobial and anticancer | Increased reactivity due to amino group |

| 9-(1-methyl-4-piperidyl)-carbazole | Piperidine moiety at position 9 | Stronger antimicrobial and anticancer | Enhanced pharmacological profile |

Analyse Chemischer Reaktionen

Alkylation Reactions

The introduction of the 1-methyl-4-piperidyl group to the carbazole scaffold is commonly achieved via nucleophilic substitution. For example:

-

Reagents : (1-Methylpiperidin-4-yl)methyl halides (e.g., bromide or chloride) and 9H-carbazole.

-

Conditions : Conducted under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF at 80–100°C .

-

Outcome : Regioselective alkylation at the carbazole’s 9-position, forming the target compound.

Nucleophilic Substitution

The piperidine moiety can participate in further substitution reactions:

-

Example : Reaction with propargyl bromide derivatives to form alkyne-functionalized intermediates, enabling downstream click chemistry applications .

-

Conditions : Propargyl bromide, DMF, 60–80°C, yielding triazole-linked derivatives via 1,3-dipolar cycloaddition .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the carbazole core:

-

Suzuki Coupling : Utilizes boronic acid derivatives to introduce aryl/heteroaryl groups at reactive positions .

-

Buchwald-Hartwig Amination : Forms C–N bonds between carbazole and amine-containing substrates.

Reductive Amination

The piperidine nitrogen undergoes reductive amination with aldehydes or ketones:

-

Reagents : Aldehyde derivatives (e.g., 7-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)hept-6-ynal), NaBH(OAc)₃, and acetic acid .

-

Conditions : THF/MeOH solvent system, 0°C to room temperature, yielding secondary amines with moderate efficiency (e.g., 8.9% yield in PROTAC synthesis) .

Salt Formation

The compound forms pharmaceutically relevant salts:

| Salt Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Dihydrochloride | HCl gas in acetone/ethanol, 20–25°C | White crystalline solid (m.p. 288–290°C) | |

| Sulfate | H₂SO₄ in aqueous acetone, reflux | Stable sulfate salt |

Transfer Hydrogenation

The 1-methylpiperidine group is synthesized via transfer hydrogenation during precursor preparation:

-

Reagents : Piperidine-4-carboxylic acid, formaldehyde, Pd/C catalyst.

-

Conditions : 70°C, ambient pressure, yielding 1-methylpiperidine-4-carboxylic acid as a key intermediate .

-

Catalyst Impact : Higher Pd/C loading (>0.02 wt%) reduces reaction temperature (60–70°C), minimizing product discoloration .

Cycloaddition and Heterocycle Formation

The carbazole core participates in cycloaddition reactions:

-

1,3-Dipolar Cycloaddition : Azide-alkyne click chemistry forms triazole-linked conjugates, enhancing molecular complexity .

-

Pd-Catalyzed Annulation : Internal alkynes react with functionalized indoles to generate benzo[a]carbazole derivatives .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

-

Antimicrobial Activity : Imidazole and indole-imidazole conjugates show MIC values of 6.2–50 µg/mL against B. subtilis and S. aureus .

-

Anticancer Potential : Benzo[a]carbazole derivatives inhibit A549 and MDA-MB-231 cancer cells (IC₅₀ < 10 µM) .

Solvate and Polymorph Preparation

The compound forms solvates and polymorphs with distinct physicochemical properties:

-

Hydrates : Recrystallization from ethanol/ether yields hemihydrate forms .

-

Polymorph Control : Reaction temperature and catalyst loading influence crystalline vs. amorphous phases .

Functional Group Interconversion

The piperidine nitrogen undergoes further derivatization:

-

Acylation : Reacts with acyl chlorides to form amides.

-

Quaternization : Alkylation with methyl iodide generates quaternary ammonium salts for enhanced solubility.

Eigenschaften

CAS-Nummer |

67196-13-8 |

|---|---|

Molekularformel |

C18H20N2 |

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

9-(1-methylpiperidin-4-yl)carbazole |

InChI |

InChI=1S/C18H20N2/c1-19-12-10-14(11-13-19)20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14H,10-13H2,1H3 |

InChI-Schlüssel |

HGXDUYQSHHAYIJ-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)N2C3=CC=CC=C3C4=CC=CC=C42 |

Kanonische SMILES |

CN1CCC(CC1)N2C3=CC=CC=C3C4=CC=CC=C42 |

Key on ui other cas no. |

67196-13-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.